![molecular formula C18H18N4O2 B2939787 2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2198793-07-4](/img/structure/B2939787.png)
2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including an indole ring, a carbonyl group, an azetidine ring, and a pyridazinone ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole ring provides a planar, aromatic system, which can participate in π-π stacking interactions. The azetidine ring is a saturated four-membered ring, which can provide strain and steric effects. The pyridazinone ring is a six-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other polar interactions .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses.
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. Compounds with a similar structure to the one have been compared with known anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . This indicates a potential application in developing new pain relief medications.
Anticancer Activity
The indole nucleus is prevalent in compounds used for treating cancer cells. Indole derivatives are increasingly being studied for their role in combating various types of cancer, owing to their ability to act on multiple biological pathways . Research into the specific anticancer properties of our compound could lead to novel therapeutic agents.
Antimicrobial Activity
Indole derivatives are known to possess antimicrobial properties, which make them valuable in the fight against bacterial and fungal infections. The structural complexity of indole allows for a broad spectrum of activity, which could be harnessed in the development of new antibiotics .
Antidiabetic Activity
Research has shown that certain indole derivatives can play a role in managing diabetes. By influencing various metabolic pathways, these compounds can be used to develop new treatments for diabetes mellitus .
Antimalarial Activity
Indole derivatives have also been found to have antimalarial properties. Given the global impact of malaria, the exploration of indole-based compounds for their antimalarial efficacy is of significant interest .
Anticholinesterase Activity
Indole derivatives have been studied for their anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can help manage symptoms and slow disease progression .
Antioxidant Activity
The antioxidant properties of indole derivatives are important in combating oxidative stress, which is implicated in many chronic diseases. These compounds can neutralize free radicals, suggesting a role in preventive healthcare .
Future Directions
Mechanism of Action
Target of Action
The compound, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown a broad spectrum of biological activities .
Mode of Action
The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
The compound, as an indole derivative, can affect various biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against influenza A . Another example is the antimalarial activity against Plasmodium falciparum . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound shows antiviral activity, it might inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain indole derivatives have been reported to show different levels of activity under different conditions .
properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-2-5-17(23)22(20-12)11-13-9-21(10-13)18(24)15-4-3-14-6-7-19-16(14)8-15/h2-8,13,19H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVBEBBGBTAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.